3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide
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Overview
Description
3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide is a sulfonamide derivative with the molecular formula C10H16N2O2S. This compound is known for its versatility and has been utilized in various scientific applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide typically involves the protection of amino groups using tert-butyl carbamates. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of protective groups and catalysts to achieve the desired chemical structure efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4, OsO4, and CrO3/Py.
Reduction: Using reagents like H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.
Substitution: Involving nucleophiles such as RLi, RMgX, RCuLi, and electrophiles like RCOCl, RCHO, CH3I.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate for protection, and various oxidizing and reducing agents for specific transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide has been extensively used in scientific research, particularly in:
Mechanism of Action
The precise mechanism of action for 3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide remains incompletely understood. current understanding suggests that it acts as an enzyme inhibitor by binding to the active site of the enzyme, consequently obstructing substrate binding . This inhibition affects various molecular targets and pathways involved in folate metabolism and cell signaling .
Comparison with Similar Compounds
Similar Compounds
3-Amino-N-(tert-butyl)benzenesulfonamide: A similar compound with a slightly different structure.
3-Amino-N-butylbenzenesulfonamide: Another related compound used in similar applications.
Uniqueness
3-Amino-N-(tert-butyl)-5-methylbenzenesulfonamide is unique due to its specific structure, which allows it to act as an effective enzyme inhibitor in various biochemical pathways. Its versatility and effectiveness in different scientific applications make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
3-amino-N-tert-butyl-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-8-5-9(12)7-10(6-8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAOQBRMLFRGFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)NC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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